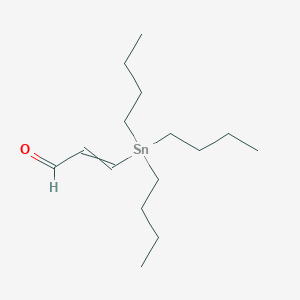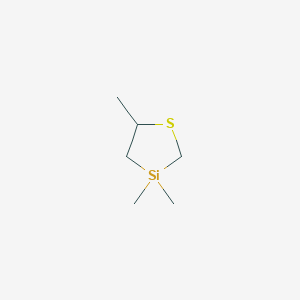
3,3,5-Trimethyl-1,3-thiasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-1,3-thiasilolane is an organosilicon compound with the molecular formula C6H14SSi It is a cyclic compound containing silicon and sulfur atoms, which makes it unique in its structure and properties
Méthodes De Préparation
The synthesis of 3,3,5-Trimethyl-1,3-thiasilolane can be achieved through several synthetic routes. One common method involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing reagent under controlled conditions . The reaction typically requires an acid catalyst and is carried out in an organic solvent. The product is then purified through distillation or recrystallization to obtain high purity this compound.
Analyse Des Réactions Chimiques
3,3,5-Trimethyl-1,3-thiasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce silanes or thiols.
Applications De Recherche Scientifique
3,3,5-Trimethyl-1,3-thiasilolane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds . In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, in the industrial sector, it can be used as a catalyst or reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethyl-1,3-thiasilolane involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon and sulfur atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential for diverse chemical interactions.
Comparaison Avec Des Composés Similaires
3,3,5-Trimethyl-1,3-thiasilolane can be compared with other similar compounds such as 3,3,5-Trimethylcyclohexanol and 3,3,5-Trimethylcyclohexanone . These compounds share some structural similarities but differ in their chemical properties and reactivity. For instance, 3,3,5-Trimethylcyclohexanol is a precursor to various pharmaceuticals, while 3,3,5-Trimethylcyclohexanone is used as an industrial solvent. The presence of silicon and sulfur in this compound makes it unique and distinguishes it from these other compounds.
Propriétés
Numéro CAS |
85465-24-3 |
|---|---|
Formule moléculaire |
C6H14SSi |
Poids moléculaire |
146.33 g/mol |
Nom IUPAC |
3,3,5-trimethyl-1,3-thiasilolane |
InChI |
InChI=1S/C6H14SSi/c1-6-4-8(2,3)5-7-6/h6H,4-5H2,1-3H3 |
Clé InChI |
YNZJGKVAIMVIOO-UHFFFAOYSA-N |
SMILES canonique |
CC1C[Si](CS1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


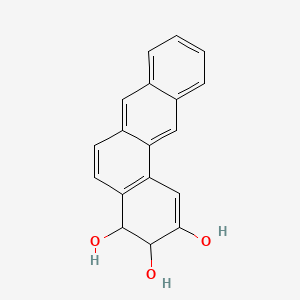
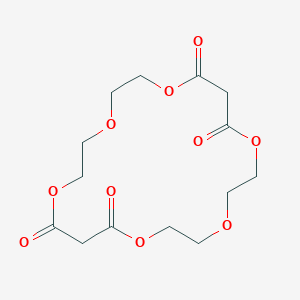
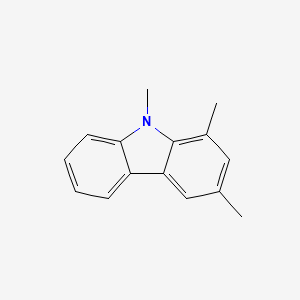
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)


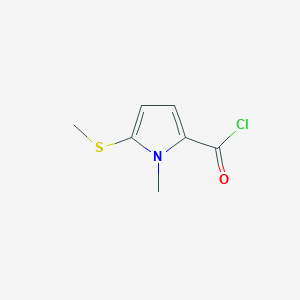
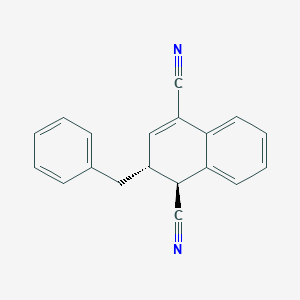
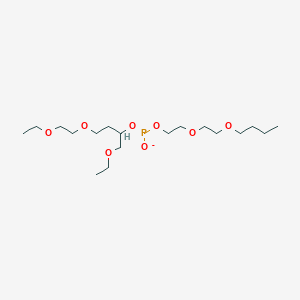
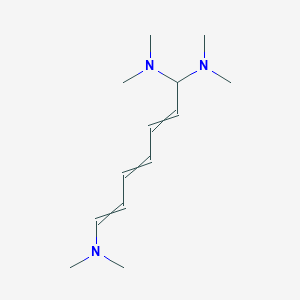
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)

